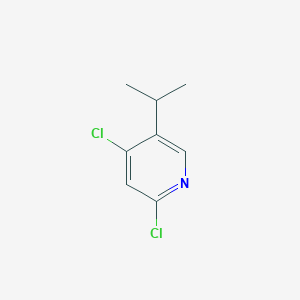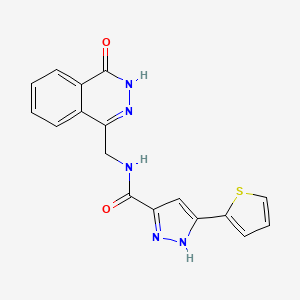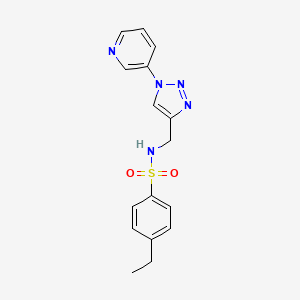
N-(furan-2-ylmethyl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamide, also known as PFT-μ, is a small molecule that has been developed as a potent and selective inhibitor of the p53 family member, p73. P73 is a transcription factor that plays an important role in regulating cell growth and apoptosis, and is often overexpressed in cancer cells. PFT-μ has shown promise as a potential anticancer agent, and has been the subject of extensive scientific research.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N-(furan-2-ylmethyl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamide involves the reaction of furan-2-carboxylic acid with N-methylsulfamoyl chloride to form N-methylsulfamoyl furan-2-carboxylic acid. This intermediate is then reacted with 5-methyl furan-2-carboxylic acid and furan-2-ylmethanol to form the final product.
Starting Materials
Furan-2-carboxylic acid, N-methylsulfamoyl chloride, 5-methyl furan-2-carboxylic acid, Furan-2-ylmethanol
Reaction
Step 1: Furan-2-carboxylic acid is reacted with thionyl chloride to form furan-2-carbonyl chloride., Step 2: N-methylsulfamoyl chloride is added to the reaction mixture to form N-methylsulfamoyl furan-2-carbonyl chloride., Step 3: N-methylsulfamoyl furan-2-carbonyl chloride is then reacted with 5-methyl furan-2-carboxylic acid and furan-2-ylmethanol in the presence of a base such as triethylamine to form the final product, N-(furan-2-ylmethyl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamide.
Mecanismo De Acción
N-(furan-2-ylmethyl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamideμ works by binding to the DNA-binding domain of p73, preventing it from binding to its target genes and inducing apoptosis. This leads to the selective killing of cancer cells that overexpress p73, while sparing normal cells.
Efectos Bioquímicos Y Fisiológicos
N-(furan-2-ylmethyl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamideμ has been shown to induce apoptosis in cancer cells that overexpress p73, while sparing normal cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(furan-2-ylmethyl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamideμ is its selectivity for p73 over other members of the p53 family, which reduces the risk of off-target effects. However, N-(furan-2-ylmethyl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamideμ is relatively unstable and has a short half-life, which can make it challenging to work with in lab experiments.
Direcciones Futuras
There are several potential future directions for research on N-(furan-2-ylmethyl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamideμ. One area of interest is the development of more stable analogs of N-(furan-2-ylmethyl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamideμ that could be used in clinical settings. Another area of interest is the identification of biomarkers that could be used to predict which cancer patients are most likely to benefit from N-(furan-2-ylmethyl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamideμ treatment. Additionally, further research is needed to understand the mechanisms underlying N-(furan-2-ylmethyl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamideμ's sensitization of cancer cells to chemotherapy and radiation therapy, which could lead to the development of new combination therapies.
Aplicaciones Científicas De Investigación
N-(furan-2-ylmethyl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamideμ has been extensively studied for its potential as an anticancer agent. It has been shown to selectively induce apoptosis in cancer cells that overexpress p73, while sparing normal cells. N-(furan-2-ylmethyl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamideμ has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-5-methyl-4-(methylsulfamoyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5S/c1-8-11(20(16,17)13-2)6-10(19-8)12(15)14-7-9-4-3-5-18-9/h3-6,13H,7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLZCWRBQXCCPPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C(=O)NCC2=CC=CO2)S(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-N-[2-(piperazin-1-yl)ethyl]benzamide](/img/structure/B2905649.png)
![1-[Phenylmethyl-13C]-1H-1,2,3-benzotriazole](/img/structure/B2905652.png)
![2-[(4-bromo-3-methylphenyl)amino]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2905653.png)

![[1-(1-Quinoxalin-2-ylpiperidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B2905655.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2905660.png)
![(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2905661.png)


![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]oxolane-2-carboxamide](/img/structure/B2905667.png)
![N-[1-(2,4-difluorophenyl)ethyl]-2-(4-fluorophenyl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2905669.png)

